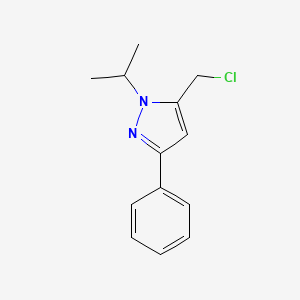

5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole

説明

5-(Chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by a chloromethyl group at the 5-position, an isopropyl substituent at the 1-position, and a phenyl ring at the 3-position. Pyrazole derivatives are widely studied due to their applications in medicinal chemistry, agrochemicals, and materials science.

特性

IUPAC Name |

5-(chloromethyl)-3-phenyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2/c1-10(2)16-12(9-14)8-13(15-16)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYVGNIVCDXRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(Chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through several methods, typically involving the reaction of substituted hydrazines with appropriate carbonyl compounds. The chloromethyl group is crucial for enhancing the reactivity and biological activity of the pyrazole scaffold.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Cyclocondensation | Ethyl acetoacetate + Phenyl hydrazine | 80% |

| 2 | Chloroformylation | Vilsmeier-Haack reaction | 80% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole. The compound has shown significant cytotoxic effects against various cancer cell lines.

Key Findings:

- In vitro Studies: The compound exhibited growth inhibition in several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity (e.g., IC50 = 26 µM against A549) .

- Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis and inhibition of specific kinases involved in cancer progression .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been well-documented. Compounds similar to 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole have been tested for their ability to reduce inflammation markers.

Key Findings:

- In vivo Studies: Certain derivatives demonstrated comparable anti-inflammatory effects to standard drugs like indomethacin, significantly reducing edema in animal models .

- Mechanism of Action: Inhibition of COX-2 and iNOS enzyme expression has been noted, which are critical mediators in inflammatory responses .

Study 1: Anticancer Efficacy

In a study by Wei et al., various pyrazole derivatives were synthesized and screened for anticancer properties. Compound 4, structurally similar to 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole, showed an IC50 value of 26 µM against A549 cells, indicating strong potential as an anticancer agent .

Study 2: Anti-inflammatory Properties

Research conducted by Burguete et al. focused on the synthesis of novel pyrazole derivatives with anti-inflammatory properties. One derivative exhibited significant reduction in carrageenan-induced edema, suggesting that modifications to the pyrazole structure can enhance anti-inflammatory effects .

科学的研究の応用

Anticancer Activity

Research indicates that pyrazole derivatives, including compounds similar to 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole, exhibit significant anticancer properties. For instance, derivatives have been evaluated for their cytotoxic potential against various cancer cell lines such as HepG2 (liver cancer), Jurkat (T-cell leukemia), and A549 (lung cancer). Notably, certain pyrazole compounds have shown IC50 values as low as 0.19 µM against specific targets, indicating strong inhibitory effects on cancer cell proliferation .

Table 1: Summary of Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | WM266.4 | 1.32 | BRAF inhibition |

| Compound B | A375 | 1.50 | Aurora kinase inhibition |

| Compound C | MCF-7 | 0.49 | PCA-1/ALKBH3 inhibition |

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. For example, some derivatives demonstrated superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib, with selectivity indices indicating a preference for COX-2 inhibition .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | % Inhibition (Edema) | COX Selectivity Index |

|---|---|---|

| Compound D | 62% | >189 |

| Compound E | 71% | 10,497 |

Case Study: Anticancer Evaluation

In a study conducted by Abadi et al., several pyrazole derivatives were synthesized and screened for their anticancer activity against different cell lines. The results indicated that certain compounds exhibited remarkable cytotoxicity with mechanisms involving kinase inhibition . This emphasizes the potential of pyrazole derivatives as lead compounds in drug development for cancer treatment.

Case Study: Anti-inflammatory Research

A recent review highlighted the effectiveness of pyrazole-based compounds in reducing inflammation in animal models. The study reported that some derivatives significantly decreased edema and inflammatory markers compared to control groups . These findings support the therapeutic potential of pyrazoles in treating inflammatory diseases.

類似化合物との比較

Structural and Substituent Variations

The following table highlights key structural differences between 5-(chloromethyl)-1-isopropyl-3-phenyl-1H-pyrazole and analogous compounds from the evidence:

Key Observations :

- Substituent Diversity : The target compound features a chloromethyl group at the 5-position, whereas similar derivatives in the evidence predominantly have methyl or aryloxy groups at this position. The chloromethyl group may enhance reactivity (e.g., nucleophilic substitution) compared to methyl or aryloxy substituents .

- Heterocyclic Linkages : Unlike the target compound, many analogs in the evidence incorporate fused heterocycles (e.g., pyridine or pyridazine rings) at the 1-position, which could influence electronic properties and binding affinity in enzyme inhibition .

- Halogenation Patterns: Fluorine, chlorine, and bromine substituents are common in the evidence’s compounds (e.g., 2-fluorophenoxy in 10b, 2-bromophenoxy in 10d).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。